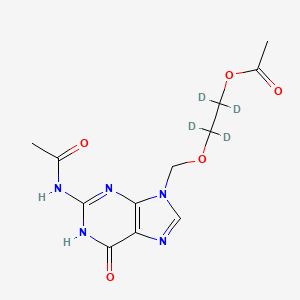
Acyclovir-d4 N,O-Diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acyclovir-d4 N,O-Diacetate is a chemical compound used in scientific research . It is a derivative of Acyclovir, which is a guanosine analog used to treat herpes simplex, varicella zoster, herpes zoster . The molecular formula of this compound is C12H11D4N5O5 .
Synthesis Analysis
The synthesis of Acyclovir involves the acylation of guanine to N, N’-diacetylguanine by Ac2O. Subsequently, N2, O-diacetylacyclovir is prepared by the condensation of N, N’-diacetylguanine and AcOCH2CH2OCH2OAc in the presence of p-toluenesulfonic acid (p-TsOH) in dimethyl sulfoxide (DMSO) .Molecular Structure Analysis
The molecular structure of this compound is based on its parent compound, Acyclovir. The formal name of Acyclovir-d4 is 2-amino-9-((2-hydroxyethoxy-1,1,2,2-d4)methyl)-1,9-dihydro-6H-purin-6-one .Chemical Reactions Analysis
Acyclovir is converted to acyclovir monophosphate by virally-encoded thymidine kinase. The monophosphate derivative is subsequently converted to acyclovir triphosphate by cellular enzymes .Physical and Chemical Properties Analysis
The molecular formula of this compound is C12H11D4N5O5 and its molecular weight is 313.3 . It is a solid compound .Wissenschaftliche Forschungsanwendungen
Electrocatalytic Detection of Acyclovir
Research by Can et al. (2015) demonstrates the use of a modified glassy carbon electrode with an electropolymerized film for the electrocatalytic detection of Acyclovir. This method showcases a novel application in analytical chemistry for quantifying Acyclovir concentration in pharmaceutical formulations, leveraging its electroactive properties (Can et al., 2015).
Antiviral Efficacy Against HIV
Acyclovir has been studied for its indirect effects on HIV replication due to its potent inhibition of herpes simplex virus (HSV). McMahon et al. (2008) found that Acyclovir also directly inhibits HIV infection, suggesting a broader antiviral application beyond its traditional use against HSV. This research opens new avenues for Acyclovir's potential in treating patients coinfected with HSV and HIV (McMahon et al., 2008).
Enhancement of Solubility and Delivery
Di Donato et al. (2020) explored combining Acyclovir with cyclodextrins and block copolymer micelles to enhance its solubility and antiviral performance. This study presents a significant advancement in pharmaceutical formulations, potentially improving the bioavailability and therapeutic outcomes of Acyclovir treatments (Di Donato et al., 2020).
Bioavailability Improvement Strategies
Patel and Sawant (2007) developed a self-microemulsifying drug delivery system (SMEDDS) for Acyclovir to enhance its oral bioavailability. This approach significantly increased the absorption of Acyclovir in rats, demonstrating a promising strategy for improving the efficacy of Acyclovir treatment by optimizing its delivery system (Patel & Sawant, 2007).
Resistance Surveillance and Management
The surveillance of Acyclovir resistance, particularly in immunocompromised patients, is crucial for managing treatment strategies effectively. Studies like those conducted by Stranska et al. (2005) provide insights into the prevalence and characterization of Acyclovir-resistant herpes simplex virus, guiding clinical decision-making and the development of new therapeutic agents (Stranska et al., 2005).
Wirkmechanismus
Biochemische Analyse
Biochemical Properties
Acyclovir-d4 N,O-Diacetate interacts with various biomolecules in the body. It diffuses freely into cells and is selectively converted into acyclo-guanosine monophosphate by a virus-specific thymidine kinase . This selective conversion lends specificity to the drug’s activity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to decrease the growth and proliferation rate of cells and correlates with the upregulated levels of apoptosis-associated cytokine Caspase-3 . Moreover, it inhibits colony formation ability and cell invasion capacity of the cancer cells while enhancing the expression of E-cadherin protein in MCF7 cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to acyclovir monophosphate by virally-encoded thymidine kinase after intracellular uptake . The monophosphate derivative is subsequently converted to acyclovir triphosphate by cellular enzymes . Acyclovir triphosphate competitively inhibits viral DNA polymerase by acting as an analog to deoxyguanosine triphosphate (dGTP) . Incorporation of acyclovir triphosphate into DNA results in chain termination since the absence of a 3’ hydroxyl group prevents the attachment of additional nucleosides .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, neurotoxicity developed with a delay of 24 to 48 hours after acyclovir peak serum concentrations . This delay could explain the wide range of acyclovir levels reported in similar cases .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, Acyclovir (5 mg/kg) reduces viral titers in mice infected with the herpes simplex virus-1 (HSV-1) strain SC16 .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is 15% oxidized to 9-carboxymethoxymethylguanine by alcohol dehydrogenase and aldehyde dehydrogenase and 1% 8-hydroxylated to 8-hydroxy-acyclovir by aldehyde oxidase .
Eigenschaften
IUPAC Name |
[2-[(2-acetamido-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,2-tetradeuterioethyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O5/c1-7(18)14-12-15-10-9(11(20)16-12)13-5-17(10)6-21-3-4-22-8(2)19/h5H,3-4,6H2,1-2H3,(H2,14,15,16,18,20)/i3D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHLKZHSCMQLTI-KHORGVISSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)N=CN2COCCOC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)C)OCN1C=NC2=C1N=C(NC2=O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
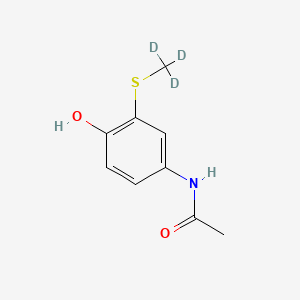
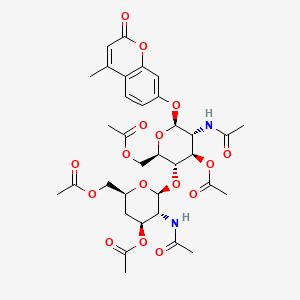


![3,5-Pyridinedicarboxylicacid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl1-(phenylmethyl)-3-pyrrolidinyl ester, monohydrochloride, [R-(R*,S*)]-(9CI)](/img/structure/B562695.png)

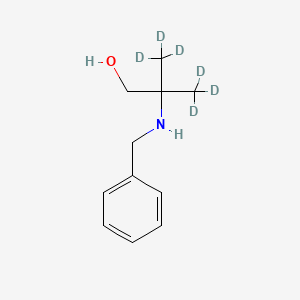
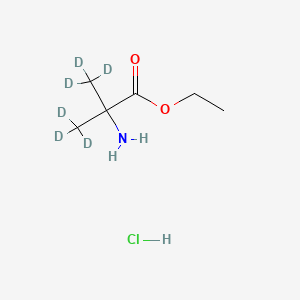

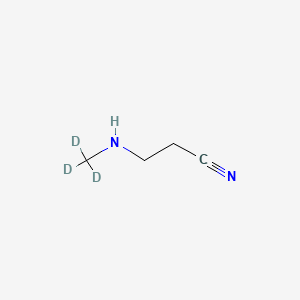

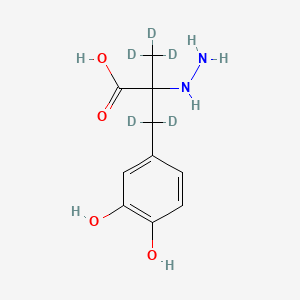
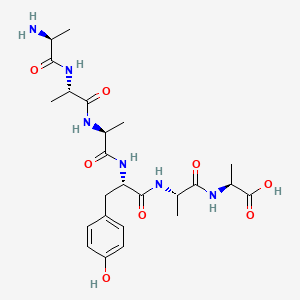
![2-Ethyl 7,9-dimethyl 5,5-dimethoxy-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate](/img/structure/B562710.png)
